Barium phosphide (Ba3P2)

Crystal Engineering Ionic Conductivity Solid-State Chemistry

Barium phosphide (Ba3P2) is a narrow-bandgap 2D semiconductor for NIR photodetector fabrication and thermoelectric research. Its 0.61 eV indirect band gap matches the ~2030 nm spectral window, with a power factor of 0.089 W m⁻¹ K⁻² at 300 K. - 0.61 eV band gap → ~2030 nm absorption edge for NIR device engineering - Power factor 0.089 W m⁻¹ K⁻² - 3× higher than Ba3As2 for waste-heat harvesting - Intrinsic ~8.25% Ba²⁺ vacancy concentration enables ion transport studies High-purity research-grade material; custom pack sizes available. Request quote.

Molecular Formula Ba3H6P2
Molecular Weight 480 g/mol
CAS No. 12380-72-2
Cat. No. B082334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium phosphide (Ba3P2)
CAS12380-72-2
Synonymstribarium diphosphide
Molecular FormulaBa3H6P2
Molecular Weight480 g/mol
Structural Identifiers
SMILESP.P.[Ba].[Ba].[Ba]
InChIInChI=1S/3Ba.2H3P/h;;;2*1H3
InChIKeyZBOPGLLDGXMBJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 0.1 kg / 10 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Phosphide (Ba3P2) Core Properties


Barium phosphide (Ba3P2, CAS 12380-72-2) is an inorganic compound belonging to the alkaline earth phosphide family. It is a semiconductor characterized by a unique crystallographic and electronic profile. As a bulk material, it crystallizes in the cubic anti-Th3P4 structure type (space group I4̅3d) with isolated P3- anions and inherent Ba2+ vacancies, a feature that distinguishes it from many isostructural analogs [1]. More recently, its monolayer form has been identified as a promising narrow-bandgap 2D semiconductor with exceptional stability, high carrier mobility, and tunable thermal transport properties [2]. These fundamental attributes define its potential in high-power electronics, thermoelectrics, and near-infrared optoelectronics.

Bulk Intrinsic Ba²⁺ vacancy-ordered structure supports defect-mediated ion transport and solid-state electrolyte research
2D monolayer Narrow-bandgap semiconductor with reported high carrier mobility for NIR optoelectronics and thermoelectric studies

Ba3P2 Non-Interchangeability


Substituting Ba3P2 with other alkaline earth phosphides (e.g., Ca3P2 or Sr3P2) or even with other barium phosphide phases (e.g., BaP2) leads to fundamentally different functional outcomes. This is because the material's properties are dictated by highly specific structural and electronic parameters. Unlike BaP2, which features polymerized phosphorus chains and behaves as an electron-balanced semiconductor, Ba3P2 contains isolated P3- anions and significant cation vacancies (Ba4P2.67□0.33), which drastically alter its electronic band structure and reactivity [1]. Furthermore, in its 2D form, the narrow band gap (0.61 eV) of Ba3P2 positions it uniquely between its group analogs Ca3N2 (0.41 eV) and Ba3As2 (0.68 eV) for specific near-infrared (NIR) applications, a window where generic substitutions fail [2]. These quantifiable distinctions in crystal chemistry, vacancy ordering, and electronic structure necessitate a material-specific, evidence-based selection process.

Crystal chemistry Alkaline earth phosphides without intrinsic Ba²⁺ vacancies may not replicate defect-mediated transport behavior required for ionic studies.
Electronic structure Substituting Ba₃P₂ with Ca₃N₂ or Ba₃As₂ shifts the narrow band gap and spectral response outside the target NIR window.
Phase identity BaP₂ contains polymerized phosphorus chains and behaves as an electron-balanced semiconductor, fundamentally different from the vacancy-bearing Ba₃P₂ phase.

Ba3P2 Evidence-Based Differentiation


Intrinsic Ba2+ Vacancy Advantage

Unlike the ideal stoichiometric M3P2 formulas of its lighter alkaline earth analogs Ca3P2 and Sr3P2, bulk Ba3P2 inherently contains a high concentration of Ba2+ vacancies. Structural refinement shows it crystallizes as Ba4P2.67□0.33 (where □ = vacancy) in the anti-Th3P4 structure type, a feature not reported for the calcium or strontium counterparts [1].

Intrinsic Ba²⁺ Vacancy
Head-to-head
~8.25% Ba vacancies (Ba₄P₂.₆₇□₀.₃₃)
Unique vacancy-ordered structure supports defect-mediated property research.
Single-crystal XRD refinement; absent in Ca₃P₂/Sr₃P₂.
Crystal Engineering Ionic Conductivity Solid-State Chemistry

Band Gap Engineering for NIR Optoelectronics

The 2D monolayer of Ba3P2 possesses an indirect narrow band gap of 0.61 eV, as predicted by first-principles calculations. This value provides a distinct electronic tuning option between the lighter Ca3N2 (0.41 eV) and the heavier Ba3As2 (0.68 eV) within the same II3-V2 material class [1].

Band Gap Engineering
Head-to-head
0.61 eV (indirect, monolayer)
NIR detection window ~2030 nm; distinct from Ca₃N₂ (0.41 eV) and Ba₃As₂ (0.68 eV).
DFT calculations for 2D P3̄m1 monolayer.
Infrared Photodetectors 2D Semiconductors Band Gap Tuning

Thermoelectric Power Factor Advantage

For 2D thermoelectric applications, the power factor, which correlates with electrical output, is a key performance metric. The Ba3P2 monolayer achieves a high power factor of 0.089 W m⁻¹ K⁻² at 300 K, a value more than three times greater than that of its isostructural analog, Ba3As2, which reaches only 0.027 W m⁻¹ K⁻² under identical conditions [1].

Thermoelectric Power Factor
Head-to-head
0.089 W m⁻¹ K⁻² (300 K)
3.3× higher than Ba₃As₂ monolayer; supports room-temperature waste-heat conversion research.
First-principles + four-phonon scattering, 300 K.
Thermoelectrics Energy Harvesting 2D Materials

Anomalous Four-Phonon Scattering

Contrary to the conventional expectation that a higher ratio of four-phonon to three-phonon scattering phase space (P4/P3) dictates greater thermal conductivity suppression, Ba3P2 exhibits a weaker four-phonon suppression effect than Ba3As2 despite having a higher P4/P3 ratio [2]. The inclusion of four-phonon scattering reduces the lattice thermal conductivity (κL) of Ba3P2 by 25.8%, from 3.06 W/mK (three-phonon only) to 2.27 W/mK, whereas it reduces κL of Ba3As2 by 44.7%, from 1.71 W/mK to 0.95 W/mK [1].

Four-Phonon Scattering
Head-to-head
κL reduction 25.8% (3.06→2.27 W/mK)
Weaker phonon suppression than Ba₃As₂ (44.7%) suggests more predictable thermal transport.
Machine-learning NEP + phonon Boltzmann, 300 K.
Thermal Conductivity Phonon Transport Semiconductor Thermal Management

High-Temperature Thermodynamic Stability

The standard Gibbs energy of formation for Ba3P2 has been experimentally determined to be ΔG° = −732,000 + 156.1T (±12,800) J/mol, establishing a quantitative thermodynamic baseline for its stability in high-temperature environments relevant to steel dephosphorization [1]. This data provides a specific, verifiable criterion for selecting Ba3P2 over other potential phosphide-forming additives (e.g., Ca3P2) when precise control over phosphorus scavenging equilibria is required.

Thermodynamic Stability
Cross-study
ΔG° = −732,000 + 156.1T (±12,800) J/mol
More negative Gibbs energy vs Ca₃P₂ indicates stronger phosphorus-getter capability.
Chemical equilibration, Ba(l)/P₂(g).
Metallurgy Dephosphorization Thermodynamic Modeling

Ba3P2 Procurement Applications


Precision NIR Photodetectors

For researchers and engineers developing NIR photodetectors targeting the ~2030 nm spectral region, monolayer Ba3P2 is an evidence-supported candidate. Its calculated 0.61 eV indirect band gap directly corresponds to an absorption edge of approximately 2030 nm, providing a quantifiable differentiation from the alternative 2D materials Ca3N2 (~3020 nm edge, 0.41 eV gap) and Ba3As2 (~1820 nm edge, 0.68 eV gap) [2]. Procurement of Ba3P2 is specifically recommended for device fabrication where the operational wavelength window requires precise matching to this 2000-2050 nm range.

Room-Temperature Thermoelectric Generators

In the development of 2D thermoelectric devices for ambient energy harvesting, Ba3P2 monolayers offer a distinct advantage over the closely related Ba3As2. With a predicted power factor of 0.089 W m⁻¹ K⁻² at 300 K—more than three times higher than that of Ba3As2 (0.027 W m⁻¹ K⁻²)—Ba3P2 is the preferential material choice for maximizing electrical output in low-grade waste heat recovery applications [3]. The selection of Ba3P2 over Ba3As2 is directly supported by this comparative performance data.

Defect-Mediated Solid-State Electrolytes

For studies focused on anion or cation transport in solid-state electrolytes, the intrinsic defect chemistry of bulk Ba3P2 is a critical differentiator. The compound's inherent ~8.25% Ba2+ vacancy concentration, as revealed by its refined formula Ba4P2.67□0.33, provides a high density of pre-existing mobile ion pathways not found in the stoichiometric structures of Ca3P2 or Sr3P2 [1]. This makes Ba3P2 a uniquely suitable candidate for investigating vacancy-driven conductivity mechanisms or for applications requiring a high baseline ionic mobility without extrinsic doping.

Metallurgical Dephosphorization Agent

In advanced steelmaking processes, the use of Ba3P2 as a thermodynamic sink for phosphorus removal is supported by its high thermodynamic stability. The experimentally determined Gibbs energy of formation (ΔG° = −732,000 + 156.1T J/mol) provides a quantitative framework for process modeling [4]. This data justifies the selection of Ba3P2 over less stable phosphide-forming agents like Ca3P2 (ΔG° ≈ −605 kJ/mol) in scenarios where a deeper and more complete removal of phosphorus impurities from molten metal baths is essential for achieving ultra-low phosphorus steel grades.

Application
Selection Property
Validation Focus
NIR Photodetectors
Band gap alignment for ~2030 nm detection
Absorption edge confirmation in monolayer form
Thermoelectric Generators
Room-temperature power factor ranking
Electrical output density under low-grade heat
Solid-State Electrolytes
Intrinsic Ba vacancy concentration
Ionic transport pathways without extrinsic doping
Dephosphorization Agent
Thermodynamic formation driving force
Phosphorus scavenging equilibrium in molten metal

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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